5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione
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Overview
Description
This compound possesses unique properties that make it useful in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves the reaction of 4-(trifluoromethyl)aniline with appropriate thiadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade equipment for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione has been extensively studied for its potential applications in scientific research. This compound has demonstrated:
Anti-inflammatory properties: It can inhibit the production of inflammatory cytokines and chemokines.
Anti-cancer properties: It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Anti-viral properties: It exhibits activity against certain viruses.
Fluorescent probe: It has been investigated for use as a fluorescent probe for imaging biological systems.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione is not fully understood. studies have shown that it can inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It also induces apoptosis in cancer cells by activating specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)aniline: A precursor in the synthesis of 5-[4-(trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione, known for its use in various organic syntheses.
3,5-bis(trifluoromethyl)aniline: Another compound with similar structural features, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound stands out due to its unique combination of a trifluoromethyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. Its versatility in scientific research applications, particularly in medicinal chemistry and pharmacology, highlights its uniqueness.
Biological Activity
5-[4-(Trifluoromethyl)anilino]-2,3-dihydro-1,3,4-thiadiazole-2-thione is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure features a thiadiazole ring substituted with a trifluoromethyl group and an aniline moiety. The synthesis typically involves multi-step reactions that can include the formation of thiadiazole derivatives through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
Synthesis Overview:
- Starting Materials: Thiosemicarbazide and carbonyl compounds.
- Reagents: Acidic or basic conditions to facilitate cyclization.
- Characterization: Techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure.
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
5a | Staphylococcus aureus | 18 |
5b | Escherichia coli | 15 |
5c | Pseudomonas aeruginosa | 20 |
Note: Data adapted from various studies on thiadiazole derivatives.
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Case Study:
A study evaluated the effects of a related thiadiazole compound on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound may be linked to several mechanisms:
- Enzyme Inhibition: Compounds may act as inhibitors of specific enzymes involved in inflammation or microbial metabolism.
- DNA Interaction: Some derivatives show the ability to intercalate with DNA, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: Thiadiazoles can influence oxidative stress pathways, enhancing their therapeutic effects.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)anilino]-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S2/c10-9(11,12)5-1-3-6(4-2-5)13-7-14-15-8(16)17-7/h1-4H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXQGZKFNXNWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.